

Dirhodium(II) Tetrakis(triphenylacetate): A Review of Thermal Stability and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rh₂(TPA)₄*

Cat. No.: B7839965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dirhodium(II) tetrakis(triphenylacetate), with the chemical formula $\text{Rh}_2(\text{O}_2\text{CCPh}_3)_4$, is a paddlewheel complex of significant interest in synthetic chemistry. It serves as a catalyst in a variety of organic transformations, including C-H activation and carbon-carbon bond formation. [1][2] Understanding the thermal stability of this complex is crucial for its application in chemical synthesis, particularly when reactions are conducted at elevated temperatures, and for its storage and handling. This technical guide provides a summary of the available data on the thermal properties of dirhodium(II) tetrakis(triphenylacetate) and outlines the standard methodologies for its thermal analysis.

Physicochemical Properties

Dirhodium(II) tetrakis(triphenylacetate) is typically available as a blue-green solid and is often supplied as a dichloromethane adduct ($\text{Rh}_2(\text{O}_2\text{CCPh}_3)_4 \cdot \text{CH}_2\text{Cl}_2$). [1]

Property	Value	Reference
Molecular Formula	$\text{C}_{80}\text{H}_{60}\text{O}_8\text{Rh}_2 \cdot \text{CH}_2\text{Cl}_2$	
Molecular Weight	1440.07 g/mol	
Appearance	Green to dark green powder/crystal	
Melting Point	260-263 °C	

Thermal Stability Assessment

While specific thermogravimetric analysis (TGA) or detailed differential scanning calorimetry (DSC) data for dirhodium(II) tetrakis(triphenylacetate) is not readily available in the public domain, a melting point of 260-263 °C for the dichloromethane adduct has been reported. This indicates that the core complex possesses significant thermal stability. The bulky triphenylacetate ligands likely contribute to this stability through steric hindrance, which can protect the dirhodium core from decomposition pathways.

The thermal stability of dirhodium(II) carboxylates is influenced by the nature of the carboxylate ligands. The paddlewheel structure, with four bridging carboxylate ligands, provides a robust framework.^[3] Decomposition of such complexes typically involves the loss of ligands and the eventual reduction of the rhodium centers.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of dirhodium(II) tetrakis(triphenylacetate), the following experimental techniques are essential.

Thermogravimetric Analysis (TGA)

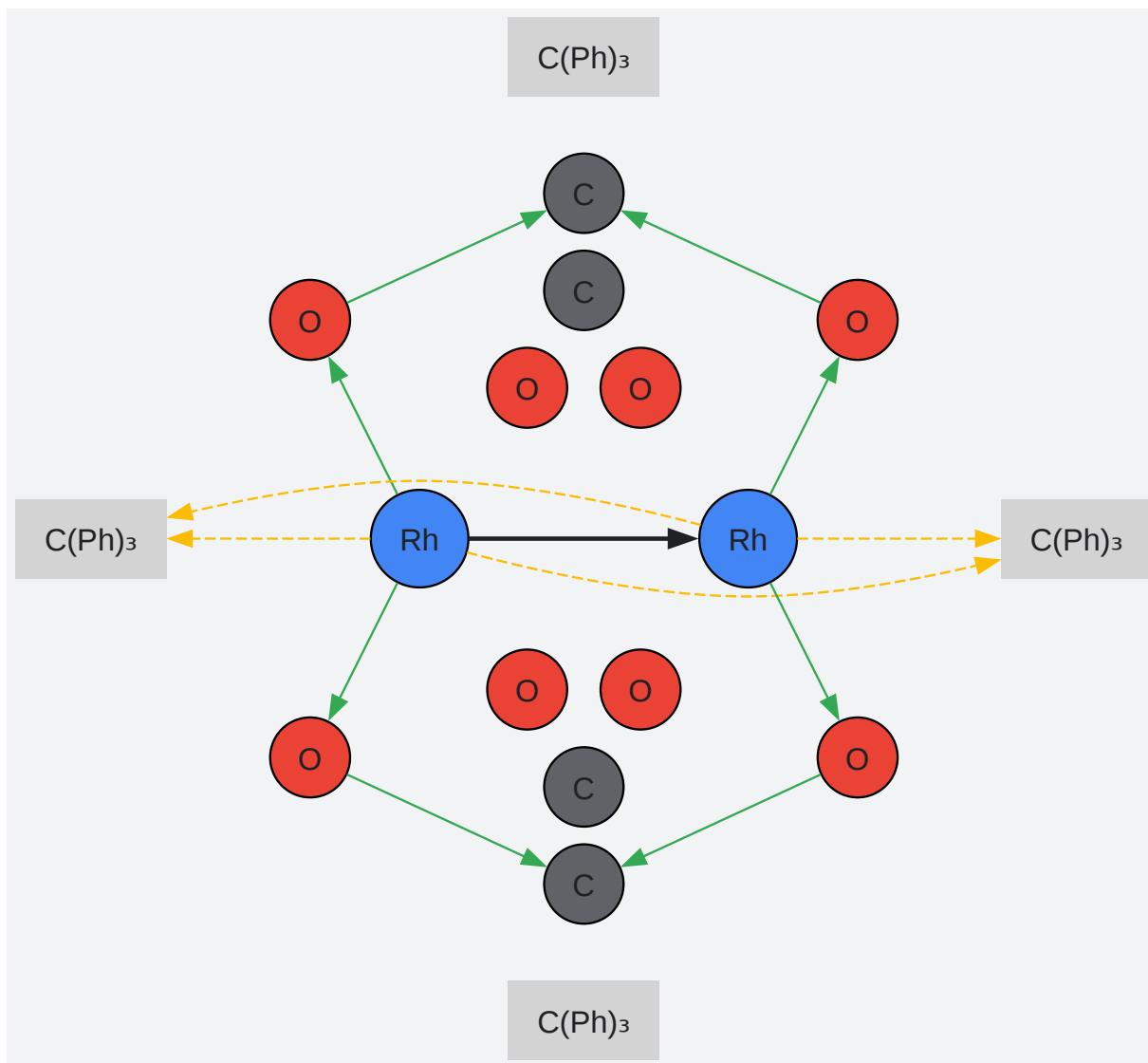
TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the onset of decomposition, identify intermediate thermal events, and quantify mass loss.

Typical TGA Protocol:

- **Sample Preparation:** A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).
- **Instrument Setup:** The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
- **Temperature Program:** The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
- **Data Analysis:** The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs. The derivative of the TGA curve (DTG) can be

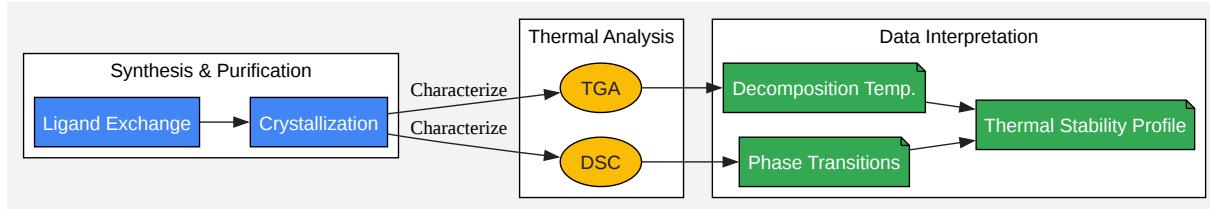
used to identify the temperatures of the fastest decomposition rates.

Differential Scanning Calorimetry (DSC)


DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and solid-state transitions.

Typical DSC Protocol:

- **Sample Preparation:** A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
- **Instrument Setup:** The DSC cell is purged with an inert gas.
- **Temperature Program:** The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min).
- **Data Analysis:** The DSC thermogram (heat flow vs. temperature) reveals endothermic (melting) and exothermic (crystallization, decomposition) events. The peak temperature and enthalpy of these transitions can be quantified.


Visualizing Structure and Analysis Workflow

To aid in the understanding of dirhodium(II) tetrakis(triphenylacetate) and its analysis, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Structure of Dirhodium(II) Tetrakis(carboxylate).

[Click to download full resolution via product page](#)

Caption: Workflow for Thermal Stability Assessment.

Conclusion

Dirhodium(II) tetrakis(triphenylacetate) is a thermally stable complex, as evidenced by its high melting point. The bulky triphenylacetate ligands likely play a significant role in conferring this stability. While detailed thermal decomposition data from TGA is not currently available in the literature, the standard protocols for TGA and DSC provide a clear pathway for researchers to fully characterize the thermal properties of this important catalyst. Such data would be invaluable for optimizing reaction conditions and ensuring the safe handling and storage of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. THP Life Science Webshop - Rhodium(II) triphenylacetate dimer [lifescience.thp.at]
- 3. Design, Synthesis, and Evaluation of Extended C4–Symmetric Dirhodium Tetracarboxylate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Dirhodium(II) Tetrakis(triphenylacetate): A Review of Thermal Stability and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7839965#thermal-stability-of-dirhodium-ii-tetrakis-triphenylacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com